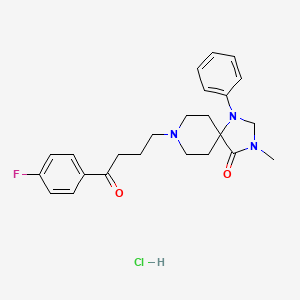

Benzyltrimethylammoniumhydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyltrimethylammoniumhydrate: is a quaternary ammonium salt that functions as an organic baseTriton B or trimethylbenzylammonium hydroxide . This compound is usually handled as a solution in water or methanol and appears as a clear, slightly yellow liquid . It is widely used in various chemical reactions and industrial applications due to its strong basic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Silver Oxide Method: This method involves reacting benzyl trimethyl halo ammonium with silver oxide in a solvent.

Electrodialysis Method: This method uses a bipolar membrane electrodialysis stack to produce benzyltrimethylammonium hydroxide.

Industrial Production Methods: The industrial production of benzyltrimethylammoniumhydrate typically involves the electrodialysis method due to its higher efficiency and lower environmental impact. The process includes the use of bipolar membranes and electrodialysis compartments to achieve high-quality production with minimal waste .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Benzyltrimethylammoniumhydrate can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

Reduction: This compound can participate in reduction reactions, often facilitated by its strong basic nature.

Substitution: this compound is frequently used in substitution reactions, particularly in phase-transfer catalysis.

Common Reagents and Conditions:

Aldol Condensation Reactions: this compound is used as a base in aldol condensation reactions.

Base-Catalyzed Dehydration Reactions: It serves as a catalyst in dehydration reactions.

Horner-Wadsworth-Emmons Olefination Reactions: It is used as a base in these olefination reactions.

Major Products Formed:

Carbamate Esters: Formed from alcoholic tosylates using this compound as a catalyst.

3-Indolyl-3-Hydroxy Oxindoles: Synthesized by treating isatin with indole in the presence of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Phase-Transfer Catalyst: Benzyltrimethylammoniumhydrate is widely used as a phase-transfer catalyst in various organic reactions.

Zeolite Synthesis: It serves as an alkali source and template in the synthesis of zeolites.

Biology:

Adsorption Studies: It is used in studies involving the adsorption of organic cations to montmorillonite.

Medicine:

Silicon Wafer Cleaning: this compound is an active component in formulations used for cleaning silicon wafers, which is crucial in the semiconductor industry.

Industry:

Petroleum Industry: It is used as an agent for removing impurities in the petroleum industry.

Wirkmechanismus

Benzyltrimethylammoniumhydrate exerts its effects primarily through its strong basic properties. It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. The compound’s quaternary ammonium structure allows it to interact with various molecular targets, enhancing the efficiency of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Benzyltriethylammoniumhydroxide: Similar in structure and function, but with ethyl groups instead of methyl groups.

Tetramethylammoniumhydroxide: Another quaternary ammonium compound with similar basic properties.

Benzyltrimethylammoniumfluoride: A quaternary ammonium salt used for the removal of silyl ether protecting groups.

Uniqueness: Benzyltrimethylammoniumhydrate is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to act as a strong organic base and phase-transfer catalyst makes it highly valuable in various chemical and industrial applications .

Eigenschaften

Molekularformel |

C10H18NO+ |

|---|---|

Molekulargewicht |

168.26 g/mol |

IUPAC-Name |

benzyl(trimethyl)azanium;hydrate |

InChI |

InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1; |

InChI-Schlüssel |

NDKBVBUGCNGSJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(C)CC1=CC=CC=C1.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)

![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)

![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)